molecular formula C13H23NO5 B13903936 Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate

Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate

Cat. No.: B13903936
M. Wt: 273.33 g/mol
InChI Key: OMMYNRDMRWACBO-WDEREUQCSA-N
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Description

Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its combination of acetoxy and hydroxy groups within the azepane ring makes it a versatile intermediate for various chemical and pharmaceutical applications .

Biological Activity

Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C13H23NO5
  • Molecular Weight: 273.32 g/mol
  • CAS Number: 2841449-93-0

The compound features a tert-butyl group, an acetoxy functional group, and a hydroxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group may influence steric hindrance, affecting binding affinity and selectivity. The hydroxy and acetoxy groups can participate in hydrogen bonding, enhancing interactions with biomolecules.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Antioxidant Activity: Preliminary studies suggest that compounds with similar structures can mitigate oxidative stress by enhancing antioxidant enzyme activities. This property may be beneficial in preventing cellular damage associated with various diseases .
  • Neuroprotective Effects: Compounds in the azepane class have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions .

Case Studies and Research Findings

  • Antioxidant Efficacy:
    A study on phenolic antioxidants demonstrated that derivatives with similar structural motifs could reduce oxidative stress in neuronal cells. These findings highlight the potential for this compound to protect against oxidative damage .
  • Drug Development:
    The compound's structure suggests it could serve as a scaffold for developing new drugs targeting central nervous system disorders. Its piperazine-like core is prevalent in psychoactive drugs, indicating a promising path for further research .
  • Enzyme Interaction Studies:
    Similar compounds have been used to study enzyme-substrate interactions, providing insights into their binding mechanisms and potential applications in drug design .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesNotable Biological Activity
Tert-butyl 3-oxoazepane-1-carboxylateLacks hydroxy groupModerate enzyme inhibition
Piperazine derivativesContains nitrogen in ringPsychoactive effects
Tert-butyl phenolic antioxidantsAntioxidant propertiesProtects against oxidative stress

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl (3R,6S)-3-acetyloxy-6-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-9(15)18-11-6-5-10(16)7-14(8-11)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3/t10-,11+/m0/s1

InChI Key

OMMYNRDMRWACBO-WDEREUQCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H](CN(C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(=O)OC1CCC(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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